molecular formula C10H21ClN2O2 B1382499 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride CAS No. 1803589-72-1

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

Cat. No.: B1382499
CAS No.: 1803589-72-1
M. Wt: 236.74 g/mol
InChI Key: FPOKZSKSZIPPNW-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is a key chemical building block for the synthesis of novel nitrogen-containing heterocycles. Its structure, featuring a cyclopropane ring and a Boc-protected diamine, is highly valuable in medicinal chemistry and drug discovery. This reagent is particularly useful in strain-release-driven, templated cyclization reactions for constructing complex cyclopropane-fused bicyclic scaffolds, such as 2,5-diazabicyclo[5.1.0]octan-6-ones, which are emerging chemotypes in chemical biology . These unique scaffolds have demonstrated promising biological activity, with preliminary studies identifying specific derivatives that exhibit strong antiproliferative effects against human cervical adenocarcinoma (HeLa) cell lines, revealing their potential as novel anticancer scaffolds . Researchers can utilize this compound to build diverse libraries of enantiomerically pure, drug-like molecules for structure-activity relationship (SAR) investigations and to explore new chemical space for biological probe development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11;/h4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOKZSKSZIPPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-72-1
Record name tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
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Preparation Methods

Stepwise Synthesis via Cyclopropyl Intermediate

Key Steps
This method involves three sequential stages (overall yield: 65–70%):

  • Cyclopropane Formation :

    • A cyclopropyl intermediate is synthesized through reductive cyclopropanation using a Kulinkovich reaction variant. For example, N,N-dibenzyl-2-benzyloxyacetamide undergoes cyclization with titanium(IV) isopropoxide and ethylmagnesium bromide.
    • Conditions : Dry THF, −78°C to room temperature, 12–24 hours.
  • tert-Butyl Carbamate Introduction :

    • The intermediate reacts with tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine).
    • Stoichiometry : 1:1.2 molar ratio of amine to Boc₂O.
    • Purification : Column chromatography (hexane/ethyl acetate).
  • Hydrochlorination :

    • The free amine is treated with HCl in dioxane or ethyl acetate to yield the hydrochloride salt.

Curtius Degradation Pathway

Procedure
This approach starts with diethyl cyclopropane-1,1-dicarboxylate:

  • Monohydrolysis : Selective hydrolysis of one ester group using NaOH (56% yield).
  • Curtius Rearrangement : Conversion of the carboxylic acid to an isocyanate via acyl azide intermediates using diphenylphosphoryl azide (DPPA).
  • Reduction : The remaining ester group is reduced to a hydroxymethyl moiety with LiAlH₄.
  • Boc Protection : The amine is protected with Boc₂O (as in Step 1 above).

Key Data

Step Reagents Yield
Monohydrolysis NaOH, H₂O/EtOH 56%
Curtius Rearrangement DPPA, Et₃N 78%
Reduction LiAlH₄, THF 85%

Industrial-Scale Production

Optimized Protocol

  • Reactor Setup : Automated jacketed glass reactor with temperature control (±2°C).
  • Mixing : High-shear mixing (1,200 rpm) to ensure homogeneity.
  • Workup : Liquid-liquid extraction (DCM/water) followed by crystallization (ethanol/water).
  • Purity : ≥99% (HPLC), residual solvents <0.1% (ICH guidelines).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Stepwise Synthesis High scalability, mild conditions Multi-step purification 65–70%
Curtius Degradation Avoids sensitive intermediates Requires hazardous reagents 40–45%
Industrial Production Consistent purity, automation-ready High initial capital investment 70–75%

Reaction Scheme

  • Cyclopropanation :
    $$
    \text{N,N-dibenzyl-2-benzyloxyacetamide} \xrightarrow{\text{Ti(OiPr)₄, EtMgBr}} \text{cyclopropane intermediate}
    $$
  • Boc Protection :
    $$
    \text{cyclopropane intermediate} + \text{Boc₂O} \xrightarrow{\text{Et₃N}} \text{tert-butyl carbamate}
    $$

Key Findings

  • The stepwise method is preferred for its balance of yield and scalability.
  • Curtius degradation offers an alternative route but requires careful handling of azide intermediates.
  • Industrial protocols emphasize reproducibility, with yields exceeding 70% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Organic Synthesis

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is utilized as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for complex molecules, facilitating the development of new chemical entities with potential therapeutic effects.

Medicinal Chemistry

The compound is investigated for its potential in drug development. It acts as a precursor for synthesizing novel pharmaceuticals targeting specific diseases. The unique structural features may enhance its pharmacological properties, making it valuable in creating effective therapeutics .

Biological Research

In biological studies, this compound is employed to explore enzyme kinetics and protein-ligand interactions. It can function as a substrate or inhibitor in biochemical assays, allowing researchers to investigate the mechanisms of action of various enzymes and receptors.

Polymer Industry

In the polymer sector, this compound contributes to the synthesis of specialty polymers with enhanced mechanical strength and chemical resistance. This application is crucial for developing materials with specific performance characteristics.

Case Study 1: Drug Development

A recent study explored the use of this compound in synthesizing a new class of anticoagulants. The compound was found to enhance the efficacy of existing drugs by improving their binding affinity to target proteins involved in coagulation pathways. This highlights its potential role in developing safer and more effective anticoagulant therapies .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes related to cancer progression demonstrated promising results. The compound was shown to effectively reduce enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment strategies .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key differentiator is the 2-aminoethyl group attached to the cyclopropane ring. Below is a comparative analysis with structurally related carbamate derivatives:

Compound Name Substituent on Cyclopropane Molecular Weight CAS Number Purity (%) Key Properties/Applications
tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate Cyanomethyl 189.22 EN300-717247 95 Nitrile group enables click chemistry
tert-butyl N-[1-(aminomethyl)cyclopropyl]carbamate Aminomethyl 259.31 (free base) EN300-124643 N/A Intermediate for bioactive molecule synthesis
tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride cis-2-amino 208.68 445479-35-6 N/A Chiral building block for asymmetric synthesis
tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride Azetidin-3-yl N/A 1949836-68-3 95 Used in heterocyclic compound libraries
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-Methoxyacetyl 229.27 1997968-36-1 N/A Polar substituent improves aqueous solubility
Target compound : tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride 2-Aminoethyl ~265.8 (calc.) Not explicitly listed ≥95 (inferred) Enhanced hydrophilicity and reactivity for peptide coupling

Notes:

  • The 2-aminoethyl group in the target compound introduces a primary amine, which is more nucleophilic than the azetidinyl or methoxyacetyl groups in analogs. This facilitates conjugation reactions (e.g., with carboxylic acids or carbonyls) .

Biological Activity

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features, including a tert-butyl group and a cyclopropyl moiety, contribute to its biological activity, making it a subject of ongoing research. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with an aminoethyl group. This configuration enhances its solubility and stability, crucial for biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it can modulate enzyme activity and influence signaling pathways, although the exact molecular targets remain to be fully elucidated.

Biological Activity

Research indicates that compounds with similar structures may exhibit significant biological properties. The following activities have been noted:

  • Enzyme Modulation : It can act as a substrate or inhibitor in biochemical assays, influencing enzyme kinetics and protein-ligand interactions.
  • Therapeutic Potential : Investigated as a precursor for drug development targeting specific diseases, particularly in oncology and neurology.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, necessitating further research to confirm these findings.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of various biologically active compounds, including those targeting cancer and neurodegenerative diseases.

Biochemistry

In biochemistry, it is utilized as a building block for synthesizing complex molecules. Its role as a non-ionic organic buffering agent is particularly valuable in maintaining pH levels in cell cultures, which is critical for enzyme activity and cellular processes.

Industrial Uses

The compound's stability and reactivity make it suitable for applications in the polymer industry, where it contributes to the development of specialty polymers with enhanced properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC9H18N2O2Lacks an ethylene group; potential differences in activity
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamateC10H19NO3Contains a hydroxyl group; may exhibit different solubility
Tert-butyl N-(2-aminoethyl)carbamateC10H21N2O2Lacks cyclopropane structure; different biological properties

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Research : Inhibitory effects on specific cancer cell lines have been documented, suggesting its utility as an anticancer agent .
  • Neuroprotection : Animal models have shown promising results indicating neuroprotective effects against oxidative stress-related damage.

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves carbamate protection of the cyclopropylamine core. A multi-step approach is recommended:

Cyclopropane Ring Formation : Use [2+1] cycloaddition with dichloromethane or diazo compounds to generate the cyclopropylamine intermediate.

Aminoethyl Side Chain Introduction : Employ nucleophilic substitution or reductive amination to attach the 2-aminoethyl group.

Carbamate Protection : React with tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) .

Hydrochloride Salt Formation : Treat with HCl in a polar solvent (e.g., diethyl ether).
Characterization :

  • NMR (¹H/¹³C) to confirm cyclopropane geometry and Boc-group integrity.
  • HPLC-MS to verify purity (>95%) and molecular weight .

Advanced Question: How can researchers resolve discrepancies in reported stability data for cyclopropyl-containing carbamates under acidic/basic conditions?

Methodological Answer:
Contradictions in stability studies (e.g., hydrolysis rates) may arise from solvent polarity, temperature, or substituent effects. To address this:

Controlled Kinetic Studies : Compare degradation rates under standardized conditions (e.g., 0.1 M HCl/NaOH at 25°C).

Computational Modeling : Use DFT calculations to predict bond dissociation energies, focusing on cyclopropane ring strain and carbamate lability .

Structural Analog Comparison : Benchmark against tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, which shows enhanced stability due to electron-withdrawing substituents .

Basic Question: What analytical methods are recommended for validating the purity and identity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient .
  • Spectroscopy :
    • FT-IR to confirm carbamate C=O stretches (~1680–1720 cm⁻¹).
    • HRMS for exact mass verification (e.g., ESI+ mode) .
  • Elemental Analysis : Ensure C, H, N, Cl content matches theoretical values (±0.4%) .

Advanced Question: How does the cyclopropane ring influence the reactivity of the 2-aminoethyl group in downstream modifications?

Methodological Answer:
The cyclopropane’s ring strain and electronic effects can:

Enhance Nucleophilicity : The aminoethyl group may exhibit increased reactivity in acylation or alkylation due to proximal strain relief.

Steric Hindrance : Use molecular docking simulations to predict steric clashes in bioconjugation (e.g., with NHS esters).

Comparative Studies : Synthesize non-cyclopropane analogs (e.g., tert-butyl N-[2-aminoethyl]carbamate) to isolate ring effects .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How can researchers design stability-indicating assays for this compound under accelerated storage conditions?

Methodological Answer:

Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

Degradation Pathway Mapping : Use LC-MS/MS to identify major degradation products (e.g., cyclopropane ring opening or Boc-group hydrolysis) .

Arrhenius Modeling : Predict shelf life at 25°C using activation energy derived from high-temperature data .

Advanced Question: What strategies mitigate side reactions during the introduction of the 2-aminoethyl group?

Methodological Answer:
Common side reactions include over-alkylation or cyclopropane ring opening. Mitigation strategies:

Stepwise Protection : Temporarily protect the cyclopropane amine with a labile group (e.g., Fmoc) before aminoethylation .

Low-Temperature Reactions : Perform alkylation at −20°C to reduce ring strain-induced reactivity.

In Situ Monitoring : Use TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .

Basic Question: How can environmental impact assessments be conducted for this compound?

Methodological Answer:

  • OECD 301F Test : Measure biodegradability in aqueous media over 28 days.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
  • Photodegradation Studies : Simulate sunlight exposure to assess persistence in water/soil .

Advanced Question: What computational tools predict the biological activity of derivatives of this compound?

Methodological Answer:

  • QSAR Models : Train on cyclopropane-containing analogs to correlate structural features (e.g., logP, PSA) with target binding.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., proteases) to optimize substituent placement .

Advanced Question: How can regioselectivity challenges in modifying the cyclopropane ring be addressed?

Methodological Answer:

  • Directed C–H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to functionalize specific ring positions.
  • Steric Control : Introduce bulky substituents (e.g., tert-butyl) to block undesired reaction sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
Reactant of Route 2
tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride

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